3-Fluorobenzyl chloroformate

Description

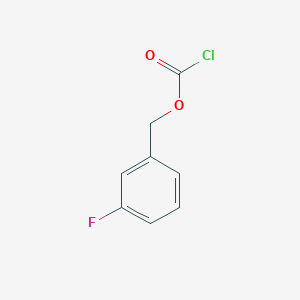

3-Fluorobenzyl chloroformate (CAS: Not explicitly provided) is a fluorinated aromatic chloroformate ester with the molecular formula C₈H₆ClFO₂. It is widely utilized in organic synthesis, particularly for introducing the 3-fluorobenzyloxycarbonyl (Fmoc-like) protecting group in peptide chemistry and pharmaceutical intermediates. The fluorine atom at the meta position of the benzyl ring modulates electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

(3-fluorophenyl)methyl carbonochloridate |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-2-1-3-7(10)4-6/h1-4H,5H2 |

InChI Key |

ILYGUGFHNBBRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Fluorobenzyl chloroformate is instrumental in the synthesis of several bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases.

Key Uses:

- Synthesis of Anti-Cancer Agents: It acts as an intermediate in synthesizing compounds with anti-cancer properties. For instance, researchers have explored its role in developing inhibitors for tyrosinase enzymes, which are linked to melanoma progression .

- Neuroprotective Drugs: The compound is involved in synthesizing drugs like safinamide and ralfinamide, which are used for treating neurological disorders such as epilepsy and Parkinson's disease. These drugs modulate neurotransmitter release and have shown efficacy in clinical settings .

- Enzyme Inhibitors: The incorporation of 3-fluorobenzyl moieties into drug candidates can enhance their binding affinity to target enzymes, improving therapeutic outcomes.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for constructing complex molecular architectures.

Applications:

- Protecting Groups: It is utilized as a protecting group for alcohols during multi-step syntheses. The stability of the 3-fluorobenzyl group under various reaction conditions allows for selective deprotection strategies .

- Cross-Coupling Reactions: The compound participates in nucleophilic addition reactions and can be involved in cross-coupling methodologies like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Polymer Chemistry

The modification of polymer properties using this compound has significant implications for material science.

Key Modifications:

- Thermal and Mechanical Properties: By incorporating 3-fluorobenzyl groups into polymer matrices, researchers can enhance thermal stability and mechanical strength, leading to the development of specialized materials suitable for high-performance applications .

- Smart Materials: The compound's reactivity allows it to be used in creating smart materials that respond to environmental stimuli, expanding its application in fields such as nanotechnology and biomedical engineering.

Agrochemical Development

In the agricultural sector, this compound is essential for synthesizing effective agrochemicals.

Applications:

- Pesticides and Herbicides: Its role in developing new agrochemicals contributes to improved crop protection strategies. The incorporation of fluorinated compounds often enhances biological activity against pests and diseases .

Case Study 1: Synthesis of Safinamide

A detailed study highlighted the efficient synthesis of safinamide using this compound. This compound was pivotal in achieving high yields and purity essential for pharmacological applications. The synthesis process demonstrated the compound's utility in producing therapeutically active agents with minimal side effects .

Case Study 2: Tyrosinase Inhibition

Research on tyrosinase inhibitors incorporated the 3-chloro-4-fluorophenyl motif derived from this compound. The study revealed that this structural feature significantly enhanced inhibitory activity against tyrosinase, showcasing its potential in developing anti-melanoma drugs .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents | Enhanced efficacy against cancer cells |

| Neuroprotective drugs | Improved treatment outcomes for CNS disorders | |

| Organic Synthesis | Protecting groups | Stability under various reaction conditions |

| Cross-coupling reactions | Formation of complex biaryl compounds | |

| Polymer Chemistry | Modification of polymer properties | Increased thermal stability and mechanical strength |

| Agrochemical Development | Synthesis of pesticides | Enhanced biological activity against pests |

Comparison with Similar Compounds

Reactivity and Solvolysis Mechanisms

Chloroformates undergo solvolysis via addition-elimination or ionization mechanisms , depending on solvent ionizing power (YCl) and nucleophilicity (NT). Studies using the Grunwald-Winstein equation reveal:

*Inferred from analogous benzyl derivatives.

Key Insight: The meta-fluorine in this compound likely reduces nucleophilic attack rates compared to non-fluorinated benzyl analogues (e.g., benzyl chloroformate) due to its electron-withdrawing nature, while enhancing stability in ionizing solvents .

Table: Inhibitory Activity of Halogenated Benzyl Derivatives

| Compound | Substituent Position | Relative Inhibitory Activity (vs. 3-Fluorobenzyl) |

|---|---|---|

| 3-Fluorobenzyl (5b) | Meta | 1.0 (Baseline) |

| 3-Chlorobenzyl (3c) | Meta | 1.5–2.0× Higher |

| 6-Chlorobenzyl (9e) | Ortho | 0.5× Lower |

Q & A

Q. What are the limitations of using this compound in large-scale syntheses?

- Hydrolysis sensitivity : Requires strict anhydrous conditions, complicating scale-up in humid environments .

- Toxicity : Occupational exposure limits (OELs) for similar chloroformates (e.g., benzyl) are as low as 0.1 ppm, necessitating advanced engineering controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.